2-(3-(Trifluoromethyl)phenyl)propan-1-ol

Description

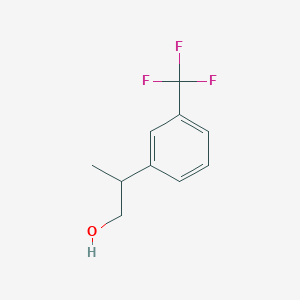

Chemical Structure: 2-(3-(Trifluoromethyl)phenyl)propan-1-ol (CAS: 191155-81-4) consists of a propan-1-ol chain (three carbons with a hydroxyl group on the first carbon) attached to a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the meta (3-) position. Its molecular formula is C₁₀H₁₁F₃O, with a molar mass of 204.19 g/mol.

Synthesis: The compound is synthesized via nucleophilic substitution or reductive amination routes. For example, it serves as a key intermediate in the production of cinacalcet, a pharmaceutical agent for hyperparathyroidism. A common method involves reacting 3-[3-(trifluoromethyl)phenyl]propanoic acid derivatives with reducing agents like NaBH₄ .

Applications: Primarily used in pharmaceutical synthesis, its trifluoromethyl group enhances metabolic stability and bioavailability. It is also commercially available for research purposes (e.g., CymitQuimica, Changzhou Xilin Pharmaceutical) .

Properties

Molecular Formula |

C10H11F3O |

|---|---|

Molecular Weight |

204.19 g/mol |

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]propan-1-ol |

InChI |

InChI=1S/C10H11F3O/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-5,7,14H,6H2,1H3 |

InChI Key |

YPNYGSFYOGVZRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)C1=CC(=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)phenyl)propan-1-ol typically involves the reaction of 1-(bromomethyl)-3-(trifluoromethyl)benzene with a suitable nucleophile. One common method includes the use of anhydrous potassium carbonate (K2CO3) and 18-crown-6 as a phase transfer catalyst. The reaction is carried out under reflux conditions in a nitrogen atmosphere for 48 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Oxidation Reactions

In industrial contexts, oxidation pathways are often avoided due to competing side reactions from the -CF₃ group, which can destabilize intermediates .

Esterification and Etherification

The hydroxyl group participates in nucleophilic acyl substitution or alkylation:

Esterification

-

Reacts with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine):

Yields 2-(3-(Trifluoromethyl)phenyl)propyl acetate.

Substitution Reactions

The hydroxyl group can be converted into a leaving group for subsequent substitutions:

| Reagent | Product | Application |

|---|---|---|

| SOCl₂ | 1-Chloro-2-(3-(CF₃)phenyl)propane | Precursor for Grignard reagents |

| PBr₃ | 1-Bromo-2-(3-(CF₃)phenyl)propane | Intermediate in cross-coupling |

Aromatic Electrophilic Substitution

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 5-position of the phenyl ring.

-

Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group at the 5-position.

Reduction Pathways

While the compound itself is an alcohol, its ketone precursor (1-(3-(trifluoromethyl)phenyl)propan-2-one) is synthesized via diazotization and coupling (see Table 1) . Reduction of this ketone would theoretically yield the alcohol, though direct evidence is limited.

Biological Activity and Derivatization

Though not directly studied, analogs with -CF₃ groups exhibit cytotoxic and anti-inflammatory properties. Functionalization of the hydroxyl group (e.g., to sulfonates or phosphates) could enhance bioactivity .

Scientific Research Applications

2-(3-(Trifluoromethyl)phenyl)propan-2-ol is a compound with a trifluoromethyl group that gives it unique chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.

Scientific Research Applications

2-(3-(Trifluoromethyl)phenyl)propan-2-ol is used in scientific research across various fields:

- Chemistry It serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

- Biology It is investigated for potential antimicrobial and antiviral properties.

- Medicine It is explored for potential use in drug development, particularly in synthesizing compounds with therapeutic properties.

- Industry It is utilized in the production of agrochemicals and materials with specific properties.

2-(3-(Trifluoromethyl)phenyl)propan-2-ol exhibits a range of biological activities, making it a subject of interest in pharmaceutical research and development. The compound's structure enhances its lipophilicity and potential interactions with biological membranes, leading to various pharmacological effects.

Antiallergic and Analgesic Effects

Recent studies indicate that 2-(3-(Trifluoromethyl)phenyl)propan-2-ol exhibits antiallergic and analgesic properties. Its mechanism of action may involve modulation of inflammatory pathways, although specific pathways remain to be fully elucidated.

Cytotoxicity

Research demonstrates that derivatives of compounds containing the trifluoromethyl group can exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds showed IC50 values ranging from 17–17.44 µM against human glioblastoma (U251) and prostate cancer (PC-3) cell lines, indicating that modifications in the substituents on the phenyl ring can drastically alter biological activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3b | U251 | 17.00 |

| 3d | PC-3 | 13.48 |

| 3e | K562 | 13.48 |

This data suggests that the trifluoromethyl group enhances the cytotoxic potential of these compounds through electronic effects on the aromatic system. The biological activity of this compound is hypothesized to result from its ability to penetrate lipid bilayers due to its lipophilic nature. This property may lead to alterations in membrane fluidity and protein functionality, potentially resulting in antimicrobial or antiviral effects.

Chemical Reactions

2-(3-(Trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions:

- Oxidation It can be oxidized to form 3-(3-(Trifluoromethyl)phenyl)propanone using oxidizing agents like chromium trioxide () or potassium permanganate ().

- Reduction The compound can be reduced to 3-(3-(Trifluoromethyl)phenyl)propanal using reducing agents such as .

- Substitution It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride () or phosphorus tribromide ().

Applications in Pharmaceutical Development

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Key Findings:

Substituent Effects: The -CF₃ group significantly increases acidity (pKa reduction by ~1–2 units compared to -CH₃) and enhances lipophilicity (LogP increase by ~1.5) . Multiple -CF₃ groups (e.g., 3,5-diCF₃) further amplify these effects but introduce steric hindrance, reducing reaction yields (e.g., 43% in vs. 70–85% for mono-CF₃ analogs) .

Chain Length: Ethanol analogs (e.g., 2-(3-CF₃-phenyl)ethanol) exhibit lower boiling points (~180°C vs. ~220°C for propanol derivatives) and faster metabolic clearance, making them less suitable for sustained-release drugs .

Heterocyclic Derivatives :

- Compounds like 3-(4-(4-CF₃-phenyl)thiazol-2-yl)propan-1-ol (CAS: 936850-79-2) show enhanced biological activity due to thiazole ring participation in hydrogen bonding, with IC₅₀ values <10 µM in kinase assays .

Safety and Regulation :

- Fragrance-related analogs (e.g., 2,2-dimethyl-3-(3-tolyl)propan-1-ol) are subject to IFRA restrictions (max 0.5% in cosmetics), whereas pharmaceutical-grade CF₃ derivatives adhere to ICH impurity guidelines (<0.2% regioisomers) .

Research Highlights

- Synthetic Utility : 2-(3-CF₃-phenyl)propan-1-ol is pivotal in synthesizing cinacalcet via mesylate intermediates, achieving >95% enantiomeric purity in optimized conditions .

- Biological Activity : Analogs with heterocyclic moieties (e.g., thiazole) demonstrate potent CDK inhibition (IC₅₀: 5–15 nM), offering pathways for cancer therapeutics .

- Thermodynamic Data: Melting point: 65–67°C (vs. 58–60°C for ethanol analogs) . Solubility: 0.2 g/L in water; >50 g/L in ethanol .

Biological Activity

2-(3-(Trifluoromethyl)phenyl)propan-1-ol, a compound characterized by its trifluoromethyl group, has garnered attention in various fields of biological research due to its unique chemical properties. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can significantly influence its biological activity. This article explores the biological activities associated with this compound, supported by recent research findings and case studies.

The presence of the trifluoromethyl group in 2-(3-(Trifluoromethyl)phenyl)propan-1-ol affects its interaction with biological targets, enhancing binding affinities to enzymes and receptors. This modification can lead to increased biological activity through mechanisms such as:

- Enzyme Interaction : The compound may modulate enzyme activity, impacting metabolic pathways.

- Cell Signaling : It can participate in redox reactions, influencing cellular processes and signaling pathways .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, 2-(3-(Trifluoromethyl)phenyl)propan-1-ol has shown potential against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 18.7 |

| Enterococcus faecalis | 35.8 |

| Mycobacterium tuberculosis | >256 |

These findings indicate that while the compound exhibits some antimicrobial activity, its effectiveness varies significantly across different strains .

Cytotoxicity

The cytotoxic effects of 2-(3-(Trifluoromethyl)phenyl)propan-1-ol were assessed using human monocytic leukemia cell lines (THP-1). The IC50 values ranged from 1.4 to >10 µM, demonstrating that the compound's lipophilicity correlates with its cytotoxic potential. Increased lipophilicity generally enhances cellular uptake, which may contribute to higher cytotoxic effects observed in certain concentrations .

Case Study 1: Enzyme Inhibition

A study focusing on the inhibition of adenylyl cyclase type 1 (AC1), which is implicated in chronic pain signaling, identified analogs of compounds containing the trifluoromethyl group that exhibited significant inhibitory effects. The IC50 for these compounds was noted to be comparable to existing inhibitors, suggesting that structural modifications can enhance potency .

Case Study 2: Anticancer Properties

Research into the anticancer properties of similar compounds highlighted that modifications leading to increased lipophilicity resulted in enhanced cytotoxicity against cancer cell lines. This suggests that 2-(3-(Trifluoromethyl)phenyl)propan-1-ol could be further explored for its potential in cancer therapy .

Q & A

What are the common synthetic routes for preparing 2-(3-(Trifluoromethyl)phenyl)propan-1-ol, and what are their respective advantages and limitations?

Answer:

The compound is typically synthesized via nucleophilic substitution reactions. For example, (R)-1-(1-naphthyl)ethylamine reacts with activated derivatives of 3-[3-(trifluoromethyl)phenyl]propan-1-ol (e.g., mesylate or tosylate intermediates) under controlled conditions. This method offers high enantiomeric purity but requires precise stoichiometry and inert atmospheres to avoid side reactions . Alternative routes, such as catalytic hydrogenation of ketone precursors or Grignard additions, may face challenges in regioselectivity due to the electron-withdrawing trifluoromethyl group, which can hinder nucleophilic attack .

How can researchers optimize reaction conditions for the nucleophilic substitution synthesis of 2-(3-(Trifluoromethyl)phenyl)propan-1-ol to improve yield and purity?

Answer:

Key variables include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature (60–80°C balances reaction rate and byproduct formation), and catalyst selection (e.g., K₂CO₃ for deprotonation). Continuous flow reactors have been employed industrially to improve mixing and heat transfer, increasing yields by 15–20% compared to batch processes . Post-reaction purification via fractional distillation or column chromatography (using silica gel modified with NH₄F to mitigate fluorine interactions) is critical for isolating high-purity product .

What analytical techniques are most effective for characterizing the structure and purity of 2-(3-(Trifluoromethyl)phenyl)propan-1-ol, and how should conflicting spectroscopic data be resolved?

Answer:

- NMR (¹H/¹³C/¹⁹F): The trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and aromatic protons (δ 7.2–7.8 ppm in ¹H NMR) are diagnostic. Coupling patterns in COSY or NOESY can resolve stereochemical ambiguities .

- Mass Spectrometry (HRMS): Exact mass analysis confirms molecular formula (C₁₀H₁₁F₃O), while fragmentation patterns identify structural motifs .

- Chromatography (HPLC/GC): Chiral columns (e.g., Chiralpak AD-H) separate enantiomers, with retention times validated against standards .

Conflicting data (e.g., unexpected splitting in NMR) should be addressed via deuterium exchange experiments or computational modeling (DFT for predicting chemical shifts) .

In what ways does the trifluoromethyl group influence the chemical reactivity and physical properties of 2-(3-(Trifluoromethyl)phenyl)propan-1-ol compared to its non-fluorinated analogs?

Answer:

The -CF₃ group:

- Electron-withdrawing effect: Reduces electron density on the phenyl ring, slowing electrophilic substitution but enhancing resistance to oxidative degradation .

- Lipophilicity: Increases logP by ~1.5 units, improving membrane permeability in biological assays .

- Steric effects: The bulky -CF₃ group can hinder access to catalytic sites in enantioselective reactions, necessitating tailored ligands (e.g., BINAP derivatives) .

These properties make the compound a stable intermediate in pharmaceuticals, where fluorine enhances metabolic stability .

What strategies can be employed to synthesize enantiomerically pure forms of 2-(3-(Trifluoromethyl)phenyl)propan-1-ol, and what challenges are associated with chiral resolution in this compound?

Answer:

- Asymmetric catalysis: Chiral oxazaborolidine catalysts induce >90% ee in ketone reductions .

- Kinetic resolution: Lipase-mediated acetylation selectively modifies one enantiomer, though reaction rates are slow due to steric hindrance from -CF₃ .

- Chiral chromatography: Supercritical fluid chromatography (SFC) with cellulose-based columns achieves baseline separation but requires high pressures and specialized equipment .

Challenges include racemization during purification and the high cost of chiral auxiliaries.

How should researchers design experiments to assess the potential toxicity and safe handling protocols for 2-(3-(Trifluoromethyl)phenyl)propan-1-ol, given limited existing data?

Answer:

- In vitro assays: Use hepatic cell lines (e.g., HepG2) to screen for hepatotoxicity, measuring IC₅₀ values and monitoring ROS generation .

- Structural analogs: Extrapolate data from related compounds (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone), noting that -CF₃ may reduce acute toxicity compared to -Cl .

- Handling protocols: Follow IFRA guidelines for fluorinated alcohols: use PPE (nitrile gloves, respirators), and store under nitrogen to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.